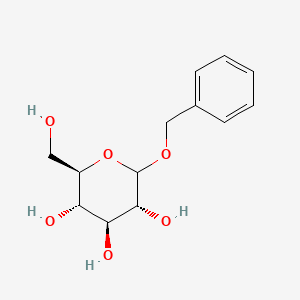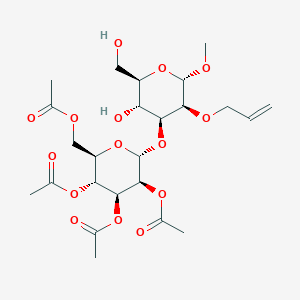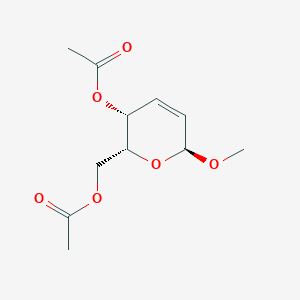
Benzyl glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl glucopyranoside (BGP) is a sugar derivative commonly used in biochemistry and organic chemistry research. It is a synthetic compound that is composed of a benzyl group attached to a glucose moiety, and is used as a model compound for studying sugar-based compounds. Its structure and properties make it an ideal platform for studying the interactions of sugar molecules with other molecules, as well as the synthesis of new molecules. In addition to its scientific applications, BGP is also used in various industrial applications, such as food and pharmaceuticals.
Aplicaciones Científicas De Investigación
Application in Metabolomics and Nutraceuticals
Field
This application falls under the field of Metabolomics and Nutraceuticals .
Summary of the Application
Benzyl D-Glucopyranoside is used in metabolomics, which is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. It’s also used in the study of nutraceuticals, which are products derived from food sources that provide extra health benefits, in addition to the basic nutritional value found in foods .
Application in Glycan Synthesis
Field
This application falls under the field of Glycan Synthesis .
Summary of the Application
Benzyl D-Glucopyranoside is used in the synthesis of glycans, particularly in the stereoselective synthesis of 1,2- cis glycosides .
Methods of Application
The synthesis of various structures of α-glucans has been achieved using recent progressive stereoselective 1,2- cis glycosylation reactions . Specific methods include the use of C2- o -tosylamide (TsNH)-benzyl (TAB) ether for bimodal glycosylation and ZnI 2 -mediated 1,2- cis glycosylation .
Application in Cytotoxicity Studies
Field
This application falls under the field of Cytotoxicity Studies .
Summary of the Application
Benzyl D-Glucopyranoside has been found to exhibit potent cytotoxic activity against certain cancer cell lines .
Results or Outcomes
Benzyl D-Glucopyranoside was found to exhibit potent cytotoxic activity against BGC-823 and A2780 cancer cell lines. The IC50 values were 2.53 and 1.85 µM, respectively .
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-HENWMNBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)







![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)




![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)